Direct Dihydroorotase (DHOase) Inhibition: IC50 Comparison vs. Known Inhibitors
The compound demonstrates measurable, though modest, inhibition of dihydroorotase (DHOase), an enzyme involved in the de novo pyrimidine biosynthesis pathway. Its IC50 value of 180,000 nM (180 µM) against mouse Ehrlich ascites DHOase at pH 7.37 [1] positions it as a weak inhibitor compared to more potent agents like 5-aminoorotic acid (IC50 = 9.87 µM) [2], but it exhibits comparable activity to other modest DHOase inhibitors, such as a tetrahedral intermediate analog (IC50 = 180 µM) [3]. This establishes a quantifiable baseline for structure-activity relationship (SAR) exploration aimed at improving potency.
| Evidence Dimension | Dihydroorotase (DHOase) inhibition |
|---|---|
| Target Compound Data | IC50 = 180,000 nM (180 µM) |
| Comparator Or Baseline | 5-Aminoorotic acid (5-AOA): IC50 = 9.87 µM; Tetrahedral intermediate analog 6: I50 = 0.18 mM (180 µM) |
| Quantified Difference | Target compound is ~18-fold less potent than 5-AOA, but equipotent to analog 6. |
| Conditions | In vitro enzyme assay using mouse Ehrlich ascites DHOase at pH 7.37 [1]; human DHOase for 5-AOA [2]; unspecified DHOase for analog 6 [3]. |
Why This Matters
Quantifies the compound's baseline activity against a validated target in pyrimidine metabolism, enabling rational design of more potent analogs.
- [1] BindingDB. (n.d.). PrimarySearch_ki: Compound evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites. BindingDB ID: BDBM50405110. Retrieved from https://bdb99.ucsd.edu/ View Source
- [2] Sciencedirect. (2025). Structural basis of potent inhibition of the human CAD dihydroorotase domain by 5-aminoorotic acid. Retrieved from https://www.sciencedirect.com/ View Source
- [3] Scilit. (n.d.). Design and synthesis of tetrahedral intermediate analogs as potential dihydroorotase inhibitors. Retrieved from https://www.scilit.net/ View Source
